Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride
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Overview
Description
Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride: is a chemical compound with the molecular formula C20H46ClNP2. It is commonly used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes. The compound is known for its high purity and stability under inert atmosphere conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride typically involves the reaction of 2-(di-tert-butylphosphino)ethylamine with hydrochloric acid. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the product. The compound is then purified through recrystallization or other suitable methods to achieve high purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then packaged under inert conditions to maintain its stability during storage and transportation .
Chemical Reactions Analysis
Types of Reactions: Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride primarily undergoes coordination reactions with transition metals. It can also participate in substitution reactions where the phosphine ligands are replaced by other ligands .
Common Reagents and Conditions:
Coordination Reactions: Typically involve transition metals such as palladium, platinum, and rhodium. The reactions are carried out under inert atmosphere conditions to prevent oxidation.
Substitution Reactions: Common reagents include halides and other nucleophiles that can replace the phosphine ligands.
Major Products: The major products of these reactions are metal complexes where this compound acts as a ligand, stabilizing the metal center and enhancing its catalytic properties .
Scientific Research Applications
Chemistry: In chemistry, Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride is widely used as a ligand in homogeneous catalysis. It enhances the activity and selectivity of metal catalysts in various reactions, including hydrogenation, hydroformylation, and cross-coupling reactions .
Biology and Medicine: While its primary applications are in chemistry, the compound also finds use in biological research. It is used to study the interactions between metal complexes and biological molecules, providing insights into the mechanisms of metalloenzymes and other metalloproteins .
Industry: In industrial applications, this compound is used in the production of fine chemicals and pharmaceuticals. Its ability to stabilize metal catalysts makes it valuable in large-scale chemical synthesis processes .
Mechanism of Action
The mechanism by which Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that enhance the reactivity and selectivity of the metal catalysts. The phosphine groups in the compound donate electron density to the metal center, stabilizing it and facilitating various catalytic processes .
Comparison with Similar Compounds
- Bis(2-(diisopropylphosphino)ethyl)amine
- Bis(2-(diphenylphosphino)ethyl)amine
- Bis(2-(diadamantylphosphino)ethyl)amine
Comparison: Compared to similar compounds, Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride is unique due to its bulky tert-butyl groups. These groups provide steric hindrance, which can enhance the selectivity of the metal complexes it forms. Additionally, the compound’s stability under inert conditions makes it particularly valuable in sensitive catalytic processes .
Properties
IUPAC Name |
2-ditert-butylphosphanyl-N-(2-ditert-butylphosphanylethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H45NP2.ClH/c1-17(2,3)22(18(4,5)6)15-13-21-14-16-23(19(7,8)9)20(10,11)12;/h21H,13-16H2,1-12H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORUJZNDMCQEGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCNCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46ClNP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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